molecular formula C10H15NO B12966340 (R)-2-Methyl-4-(1-(methylamino)ethyl)phenol

(R)-2-Methyl-4-(1-(methylamino)ethyl)phenol

Cat. No.: B12966340
M. Wt: 165.23 g/mol
InChI Key: XWFNRIYSHIRWNL-MRVPVSSYSA-N
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Preparation Methods

The synthesis of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be achieved through various methods. One common method involves the enzyme-catalyzed synthesis using alcohol dehydrogenase . This process is particularly suitable for producing phenylephrine due to its high stereoselectivity. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant . This method is scalable and efficient, providing high yields without the need for chromatographic purification.

Chemical Reactions Analysis

®-2-Methyl-4-(1-(methylamino)ethyl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with sodium hydroxide to form salts . It also participates in nucleophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles . Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various arylboronic acids . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be compared with other similar compounds such as epinephrine and norepinephrine. While all three compounds act on adrenergic receptors, phenylephrine is unique in its selectivity for the α1-adrenergic receptor . This selectivity makes it particularly useful as a decongestant and vasoconstrictor. Other similar compounds include phenylethanolamine and phenol, which share structural similarities but differ in their specific biological activities .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-4-[(1R)-1-(methylamino)ethyl]phenol

InChI

InChI=1S/C10H15NO/c1-7-6-9(8(2)11-3)4-5-10(7)12/h4-6,8,11-12H,1-3H3/t8-/m1/s1

InChI Key

XWFNRIYSHIRWNL-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)NC)O

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC)O

Origin of Product

United States

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